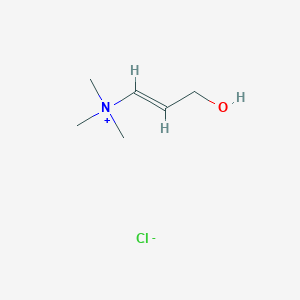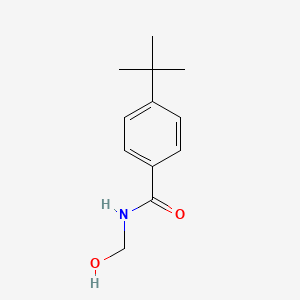
4-tert-Butyl-N-(hydroxymethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-N-(hydroxymethyl)benzamide is a chemical compound with the molecular formula C12H17NO2. It is known for its unique structure, which includes a tert-butyl group and a hydroxymethyl group attached to a benzamide core. This compound is used as a building block in organic synthesis and medicinal chemistry, particularly in the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-N-(hydroxymethyl)benzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-N-(hydroxymethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: 4-tert-Butyl-N-(carboxymethyl)benzamide.
Reduction: 4-tert-Butyl-N-(aminomethyl)benzamide.
Substitution: Various substituted benzamides depending on the substituent used.
Scientific Research Applications
4-tert-Butyl-N-(hydroxymethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a drug candidate in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-N-(hydroxymethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s tert-butyl group provides steric hindrance, which can influence its binding affinity and selectivity towards certain enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzamide: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
N-tert-Butylbenzamide: Similar structure but without the hydroxymethyl group, leading to different reactivity and applications.
Uniqueness
4-tert-Butyl-N-(hydroxymethyl)benzamide stands out due to its combination of the tert-butyl and hydroxymethyl groups, which provide unique reactivity and binding properties. This makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
91563-74-5 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-tert-butyl-N-(hydroxymethyl)benzamide |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)10-6-4-9(5-7-10)11(15)13-8-14/h4-7,14H,8H2,1-3H3,(H,13,15) |
InChI Key |
WKPNVWFPSFHGMW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCO |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


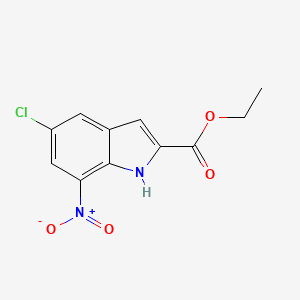
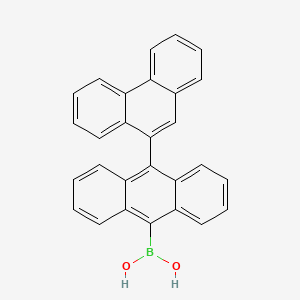
![1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B3195497.png)
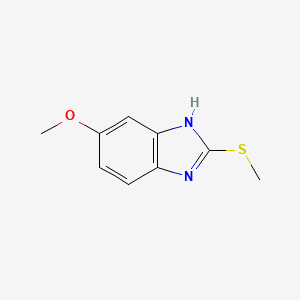
![2-[(2s)-2-Methylpyrrolidin-2-Yl]-1h-Benzimidazole-7-Carboxamide](/img/structure/B3195505.png)
![(S)-2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide dihydrochloride](/img/structure/B3195512.png)
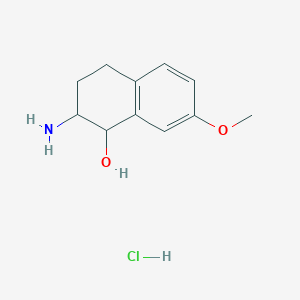


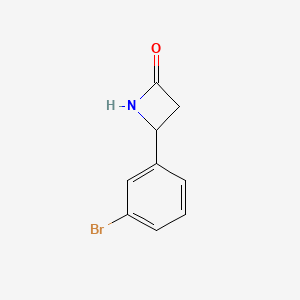
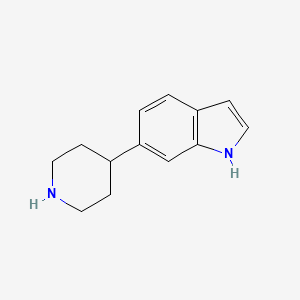
![N-(Benzo[d]thiazol-6-yl)-2-bromoacetamide](/img/structure/B3195580.png)
